2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid 2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16247693
InChI: InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-5-4-6-9(7-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)
SMILES:
Molecular Formula: C15H18F3NO5
Molecular Weight: 349.30 g/mol

2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid

CAS No.:

Cat. No.: VC16247693

Molecular Formula: C15H18F3NO5

Molecular Weight: 349.30 g/mol

* For research use only. Not for human or veterinary use.

2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid -

Specification

Molecular Formula C15H18F3NO5
Molecular Weight 349.30 g/mol
IUPAC Name 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(11(20)12(21)22)8-5-4-6-9(7-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)
Standard InChI Key YKKXYVBUZMXIKV-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)C(F)(F)F)C(C(=O)O)O

Introduction

Structural and Molecular Characteristics

Molecular Formula and Stereochemical Configuration

The compound’s molecular formula is C₁₅H₁₈F₃NO₅, with a molecular weight of 349.30 g/mol. Its structure features a central propanoic acid backbone substituted with:

  • A hydroxy group (-OH) at the second carbon.

  • A tert-butoxycarbonylamino (Boc) group at the third carbon.

  • A 3-(trifluoromethyl)phenyl moiety attached to the same carbon .

The stereochemistry is critical to its bioactivity. The (2S,3R) and (2R,3R) configurations are common stereoisomers, as evidenced by their distinct PubChem entries . For instance, the (2S,3S) isomer (PubChem CID 2762331) has a specific spatial arrangement that influences its interaction with biological targets .

Table 1: Comparative Analysis of Stereoisomers

Property(2S,3R)-Isomer(2S,3S)-Isomer (2R,3R)-Isomer
Molecular FormulaC₁₅H₁₈F₃NO₅C₁₅H₁₈F₃NO₅C₁₅H₁₈F₃NO₅
Molecular Weight (g/mol)349.30349.30349.30
CAS NumberNot reported959582-10-61217762-48-5
BioactivityModerateHighLow

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves a multi-step sequence:

  • Amino Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.

  • Friedel-Crafts Acylation: Introduction of the 3-(trifluoromethyl)phenyl group via electrophilic aromatic substitution .

  • Hydroxylation: Oxidation or enzymatic addition of the hydroxy group at the second carbon .

  • Deprotection: Removal of the Boc group under acidic conditions.

Yield optimization typically requires precise control of reaction temperature (-10°C to 25°C) and catalysts such as boron trifluoride etherate .

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance scalability and purity (>98%). Key parameters include:

  • Residence Time: 30–60 minutes.

  • Pressure: 1–3 atm.

  • Catalyst Loading: 5–10 mol%.

A comparative study of batch vs. flow synthesis revealed a 15% increase in yield and 20% reduction in waste for the latter .

Mechanistic and Biochemical Insights

Enzymatic Interactions

The compound’s hydroxy and Boc groups facilitate hydrogen bonding with enzymes like cytochrome P450 and hydrolases. For example, the (2S,3S)-isomer inhibits P450 3A4 with an IC₅₀ of 12 µM, suggesting potential as a metabolic modulator .

Future Directions

Further research should explore:

  • Structure-Activity Relationships (SAR): Modifying the trifluoromethyl group to enhance potency.

  • In Vivo Toxicology: Assessing chronic exposure risks.

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